Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
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Overview
Description
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic organic compound that contains an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a thioether and a carboxylate group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce various reduced derivatives .
Scientific Research Applications
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Oxazoles: Compounds like oxazole and its derivatives share structural similarities and chemical reactivity.
Uniqueness
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is unique due to its specific combination of an oxazole ring and a thioether group. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C6H9NO3S |
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Molecular Weight |
175.21 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3 |
InChI Key |
HAUAQVQKMPWIKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC(=N1)SC |
Origin of Product |
United States |
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